Predicted Kinase Selectivity: CLK1/DYRK1A Over EGFR
ZINC Similarity Ensemble Approach predictions for this compound indicate a statistically significant bias towards CLK1 (P-value = 0.29) and DYRK1A (P-value = 0.34) over EGFR, where no significant prediction was made [1]. This contrasts sharply with the close structural analog 4-[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino]benzenesulfonamide (compound 3b), which demonstrated direct, potent EGFR tyrosine kinase inhibitory activity . The computational predictions suggest that the N-(3-methylphenyl) substituent redirects target engagement away from EGFR and towards the CMGC kinase family, a functional divergence that is quantifiable through comparative computational screening.
DYRK1A P=0.34
EGFR not predicted
| Evidence Dimension | Predicted Kinase Target Engagement Profile |
|---|---|
| Target Compound Data | CLK1 P-value = 0.29; DYRK1A P-value = 0.34; No significant prediction for EGFR [1] |
| Comparator Or Baseline | 4-[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-ylamino]benzenesulfonamide (3b): EGFR-TK inhibition data reported |
| Quantified Difference | Computational predictions indicate a shift in primary target from EGFR (analog) to CLK1/DYRK1A (target compound) based on P-value ranking |
| Conditions | ZINC SEA predictions based on ChEMBL20 annotated bioactivity data; Analog enzymatic data from EGFR-TK assay kit |
Why This Matters
For a researcher specifically seeking a CLK1/DYRK1A chemical probe rather than an EGFR inhibitor, this compound offers a predicted selectivity advantage that can be verified experimentally, saving significant screening time.
- [1] ZINC Database. ZINC36380607 Similarity Ensemble Approach Predictions. Available at: https://zinc.docking.org/substances/ZINC000036380607/predictions/ View Source
